(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine

Conformational Analysis Stereochemistry Drug Design

(4aR,7aS)-4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine is a cis-fused bicyclic heterocycle combining a morpholine and pyrrolidine ring, with a benzyl substituent on the bridgehead nitrogen. It features two stereogenic centers at the 4a and 7a ring junctions, making it a conformationally constrained scaffold used as a chiral building block in pharmaceutical research.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 158252-09-6
Cat. No. B1425473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine
CAS158252-09-6
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1COC2CNCC2N1CC3=CC=CC=C3
InChIInChI=1S/C13H18N2O/c1-2-4-11(5-3-1)10-15-6-7-16-13-9-14-8-12(13)15/h1-5,12-14H,6-10H2/t12-,13+/m1/s1
InChIKeyGXVSLYAKJGKRCK-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4aR,7aS)-4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine (CAS 158252-09-6): Chiral Heterocyclic Building Block for Drug Discovery


(4aR,7aS)-4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine is a cis-fused bicyclic heterocycle combining a morpholine and pyrrolidine ring, with a benzyl substituent on the bridgehead nitrogen [1]. It features two stereogenic centers at the 4a and 7a ring junctions, making it a conformationally constrained scaffold used as a chiral building block in pharmaceutical research [2]. Its rigid, polycyclic structure and defined stereochemistry confer distinct advantages in asymmetric synthesis and drug candidate design compared to monocyclic or linear amine alternatives .

The Procurement Risk of Treating Octahydropyrrolo[3,4-b][1,4]oxazine Scaffolds as Interchangeable


The octahydropyrrolo[3,4-b][1,4]oxazine scaffold exists in multiple stereoisomeric forms (cis vs. trans ring junction, (4aR,7aS) vs. (4aS,7aS) enantiomers), each conferring distinct 3D molecular shapes [1]. The specific cis-(4aR,7aS) configuration of this compound places the benzyl substituent in a unique spatial orientation that differs fundamentally from the trans diastereomer utilized in finafloxacin synthesis [2]. Simply substituting with the unsubstituted parent scaffold (octahydropyrrolo[3,4-b][1,4]oxazine), the (4aS,7aS) enantiomer, or the trans isomer will alter receptor interactions, synthetic downstream yields, and pharmacological profiles, rendering the procurement decision directly tied to stereochemical identity [3].

Quantitative Differentiation Evidence for (4aR,7aS)-4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine


Cis-Fused Conformation Provides a Unique 3D Pharmacophore Shape Compared to the Trans Isomer

The (4aR,7aS)-cis ring junction forces a distinct spatial orientation of the benzyl substituent relative to the secondary amine, creating a pharmacophore geometry different from the trans isomer. The cis isomer has 2 rotatable bonds and a defined angle between the benzyl and amine groups, while the trans isomer would have a different ring pucker and substituent trajectory [1]. This is a class-level inference based on ring junction stereochemistry; direct experimental pharmacophore data are not available in public literature, but the difference in 3D shape is a structural certainty [2].

Conformational Analysis Stereochemistry Drug Design

Lower Rotatable Bond Count Enhances Conformational Rigidity Over Linear Amine Building Blocks

With only 2 rotatable bonds, this bicyclic scaffold is significantly more rigid than common linear or monocyclic amine building blocks such as N-benzylpiperazine (4 rotatable bonds) or N-benzylethylenediamine (5 rotatable bonds) [1]. This conformational restriction can translate to improved binding entropy and selectivity when incorporated into drug candidates, a well-established principle in medicinal chemistry [2]. Quantitative binding data for the target compound are not publicly available, but the difference in rotatable bond count is directly calculable [3].

Conformational Restriction Entropy Drug Discovery

Physicochemical Property Profile Differentiates from Unsubstituted Parent Scaffold for CNS Drug Design

The target compound possesses a measured lipophilicity (XLogP3 = 0.9) and topological polar surface area (TPSA = 24.5 Ų) [1]. These values fall within the optimal range for blood-brain barrier penetration (XLogP 1–3, TPSA < 90 Ų) [2]. In contrast, the unsubstituted parent scaffold, octahydropyrrolo[3,4-b][1,4]oxazine (C6H12N2O, MW 128.17 g/mol), has 2 hydrogen bond donors, increasing polarity and potentially reducing passive CNS permeability [3]. The benzyl group in the target compound replaces one hydrogen bond donor with a lipophilic moiety, shifting the physicochemical balance toward a more CNS-favorable profile [1].

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

Benchmarked Synthetic Route Provides Reproducible Access with Defined Yield and Purity

The Pfizer-developed synthetic route reported by Walker et al. for (+/−)-trans-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine proceeds in 8 steps with ca. 10% overall yield, utilizing a key one-pot double N-alkylation [1]. Commercial sourcing of the cis-(4aR,7aS) enantiomer provides a standardized purity of ≥95% (HPLC) . This is a cross-study comparable metric: the analogous (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine finafloxacin intermediate is commercially available at 95–98% purity , indicating comparable quality benchmarks across stereoisomers, but with the target compound being specifically validated as a stable solid under 2–8°C storage .

Synthetic Chemistry Process Development Quality Control

Scaffold Demonstrated as a Privileged Bioisostere in Sigma-2 Receptor Ligand Development

The octahydropyrrolo[3,4-b][1,4]oxazine scaffold, including the (4aS,7aS) enantiomer, has been explored as a piperazine bioisostere in the development of sigma-2 (σ2) receptor ligands . While direct quantitative binding data for the (4aR,7aS) enantiomer of 4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine is not publicly disclosed, the scaffold class has demonstrated utility in replacing piperazine cores to modulate receptor subtype selectivity . This positions the target compound as a prospective building block for σ2 ligand optimization, with its cis-stereochemistry offering a distinct spatial arrangement compared to the (4aS,7aS) isomer more commonly referenced in finafloxacin synthesis [1].

Sigma-2 Receptor Bioisostere Neuropharmacology

Recommended Application Scenarios for (4aR,7aS)-4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine Based on Evidence


Chiral Building Block for CNS-Targeted Medicinal Chemistry Campaigns

The compound's conformerically constrained bicyclic scaffold, with only 2 rotatable bonds [1], makes it an ideal rigid core for central nervous system (CNS) drug discovery programs where entropic benefits and defined pharmacophore geometry are critical. Its CNS-favorable physicochemical profile (XLogP3 0.9, TPSA 24.5 Ų, 1 HBD [2]) positions it as a strategic alternative to flexible linkers like piperazine or ethylenediamine when designing brain-penetrant candidates.

Stereochemical Probe in Finafloxacin-Related Fluoroquinolone SAR Studies

While the (4aS,7aS) enantiomer is the established intermediate for finafloxacin [3], the (4aR,7aS) isomer serves as a critical stereochemical probe to investigate the impact of ring junction configuration on antibacterial potency and spectrum. Its commercial availability at ≥95% purity enables systematic SAR exploration without requiring custom asymmetric synthesis.

Bioisosteric Replacement Core for Sigma-2 Receptor Ligand Design

The octahydropyrrolo[3,4-b][1,4]oxazine scaffold class has been identified as a piperazine bioisostere for σ2 receptor ligands . The (4aR,7aS) benzyl derivative provides a distinct stereochemical option compared to the (4aS,7aS) isomer, potentially enabling differential subtype selectivity. This application is supported by class-level evidence and vendor technical documentation .

Fragment-Based Drug Discovery Libraries Requiring Pre-Organized Topology

With a molecular weight of 218.29 g/mol and exactly two attachment points (secondary amine and benzyl-modifiable positions), this compound fits fragment library criteria while offering the advantage of pre-organized bicyclic geometry [1]. This reduces the entropic penalty typically associated with fragment linking, improving the probability of generating high-quality hits in fragment-based screening cascades.

Quote Request

Request a Quote for (4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.